LXRα Subtype Selectivity: 4.4-Fold Binding Preference Over LXRβ vs. Equipotent 24(S),25-Epoxycholesterol
In direct competitive binding assays using scintillation proximity technology, 5,6-24(S),25-diepoxycholesterol (compound 23) displayed a binding affinity (Ki) of 390 ± 70 nM for LXRα and 1,700 ± 250 nM for LXRβ, yielding an LXRα/LXRβ selectivity ratio of ~4.4. In contrast, the mono-epoxide comparator 24(S),25-epoxycholesterol (compound 1) showed no subtype preference, with Ki values of 200 ± 20 nM for LXRα and 200 ± 10 nM for LXRβ [1].
| Evidence Dimension | LXRα vs. LXRβ binding affinity (Ki, nM) |
|---|---|
| Target Compound Data | LXRα Ki = 390 ± 70 nM; LXRβ Ki = 1,700 ± 250 nM |
| Comparator Or Baseline | 24(S),25-Epoxycholesterol: LXRα Ki = 200 ± 20 nM; LXRβ Ki = 200 ± 10 nM |
| Quantified Difference | LXRα/LXRβ selectivity ratio: ~4.4 (target) vs. ~1.0 (comparator); LXRβ affinity reduced 8.5-fold relative to comparator |
| Conditions | In vitro radioligand displacement assay using recombinant human LXRα/RXRα and LXRβ/RXRα heterodimers expressed in baculovirus-infected Sf9 cells |
Why This Matters
This is the only endogenous oxysterol scaffold documented to confer LXRα-subtype selectivity through B-ring epoxidation, enabling dissection of LXRα-specific transcriptional effects without concomitant LXRβ activation that can confound interpretation in hepatic and macrophage gene regulation studies.
- [1] Spencer TA, Li D, Russel JS, et al. Structural requirements of ligands for the oxysterol liver X receptors LXRα and LXRβ. Proc Natl Acad Sci USA. 1999;96(1):266-271. doi:10.1073/pnas.96.1.266 View Source
